molecular formula C12H10N6O6 B335561 1-METHYL-4-NITRO-N'-(4-NITROBENZOYL)-1H-PYRAZOLE-3-CARBOHYDRAZIDE

1-METHYL-4-NITRO-N'-(4-NITROBENZOYL)-1H-PYRAZOLE-3-CARBOHYDRAZIDE

Cat. No.: B335561
M. Wt: 334.24 g/mol
InChI Key: YAMZTQXDCATGMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitro-N’-{4-nitrobenzoyl}-1-methyl-1H-pyrazole-3-carbohydrazide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with nitro groups and a benzoyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N’-{4-nitrobenzoyl}-1-methyl-1H-pyrazole-3-carbohydrazide typically involves multiple steps. One common method starts with the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at elevated temperatures, usually around 100°C, for several hours . The resulting nitro compound is then subjected to further reactions to introduce the benzoyl and carbohydrazide groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4-nitro-N’-{4-nitrobenzoyl}-1-methyl-1H-pyrazole-3-carbohydrazide.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N’-{4-nitrobenzoyl}-1-methyl-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzoyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

4-nitro-N’-{4-nitrobenzoyl}-1-methyl-1H-pyrazole-3-carbohydrazide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-nitro-N’-{4-nitrobenzoyl}-1-methyl-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to various biological effects. The benzoyl group may also play a role in modulating the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-nitro-N’-{4-nitrobenzoyl}-1-methyl-1H-pyrazole-3-carbohydrazide is unique due to the presence of both nitro and benzoyl groups on the pyrazole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H10N6O6

Molecular Weight

334.24 g/mol

IUPAC Name

1-methyl-4-nitro-N//'-(4-nitrobenzoyl)pyrazole-3-carbohydrazide

InChI

InChI=1S/C12H10N6O6/c1-16-6-9(18(23)24)10(15-16)12(20)14-13-11(19)7-2-4-8(5-3-7)17(21)22/h2-6H,1H3,(H,13,19)(H,14,20)

InChI Key

YAMZTQXDCATGMY-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)C(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CN1C=C(C(=N1)C(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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